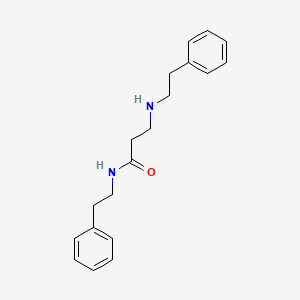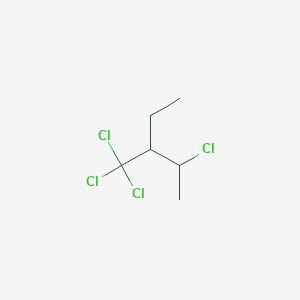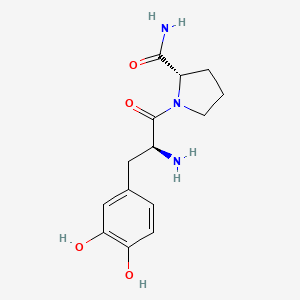![molecular formula C22H30N6O4S2 B14475357 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 71873-55-7](/img/structure/B14475357.png)
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a quaternary ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with an aniline derivative. This step involves the reaction of the diazonium salt of the aniline derivative with the thiadiazole compound.
Quaternization: The final step involves the quaternization of the resulting compound with trimethylamine to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the azo group.
Reduction: Amine derivatives.
Substitution: Substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The quaternary ammonium ion can interact with cell membranes, potentially disrupting their function. The thiadiazole ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium chloride
- 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium bromide
Uniqueness
The uniqueness of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, azo group, and quaternary ammonium ion in a single molecule makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
71873-55-7 |
|---|---|
Molekularformel |
C22H30N6O4S2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C22H29N6S.H2O4S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HSZFDMQDZKAMSW-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
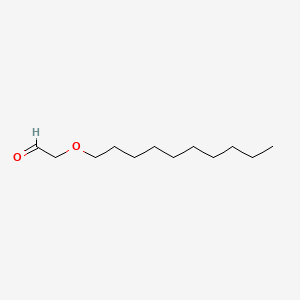

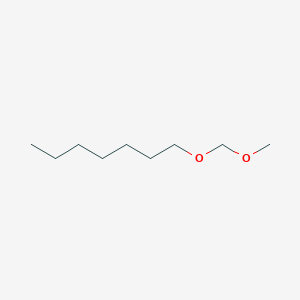

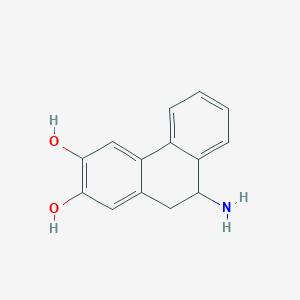
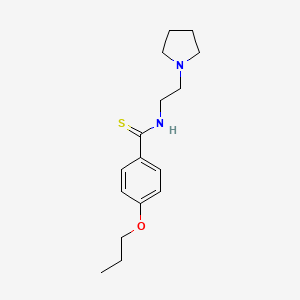
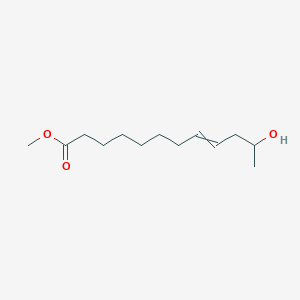
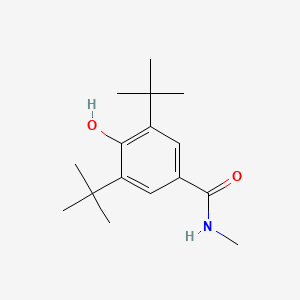
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
